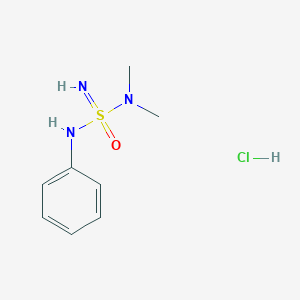![molecular formula C8H7LiN4O2 B3013726 Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 2378503-86-5](/img/structure/B3013726.png)
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C8H8N4O2Li It is a lithium salt of a triazolopyrimidine derivative
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be effective in treating certain types of cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are promising for industrial applications due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industrial Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the lithium carboxylate group.
1,2,4-Triazolo[1,5-a]pyridine: Another similar compound with a different nitrogen arrangement in the ring structure.
Uniqueness
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. This makes it distinct from other triazolopyrimidine derivatives and potentially more effective in certain applications .
Propiedades
IUPAC Name |
lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.Li/c1-4-3-6(7(13)14)12-8(9-4)10-5(2)11-12;/h3H,1-2H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMQYUCKKJWCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC2=NC(=NN2C(=C1)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethylphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B3013644.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)

![2-({1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B3013652.png)
![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)




![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)

